Chroman-6-ol

Enantioselective synthesis Vitamin E analogs Chiral building blocks

PROCURE Chroman-6-ol (6-chromanol) when your research demands the unsubstituted chromane core. This scaffold enables enantioselective synthesis of (R,R,R)-tocopherols (up to 93% ee) without racemic waste, serves as the pharmacophore for renal graft preservation (SUL-121, SUL-150), and outperforms α-tocopherol against aqueous peroxyl radicals by 8-fold. Its α1-adrenoceptor antagonism and hydrogen-bonding capacity are lost in methyl-substituted analogs. Do not substitute with generic vitamin E; choose the bare 6-hydroxy chroman motif for mechanistic SAR, chiral derivatization, and mitochondrial protection in ischemia-reperfusion models.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 5614-78-8
Cat. No. B1254870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-6-ol
CAS5614-78-8
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)O)OC1
InChIInChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2
InChIKeyGZCJJOLJSBCUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-6-ol (CAS 5614-78-8): Foundational Chromanol Core for Vitamin E Analogs and Synthetic Antioxidants


Chroman-6-ol (6-chromanol, 3,4-dihydro-2H-chromen-6-ol) is the unsubstituted parent scaffold of the chromanol class, featuring a phenolic hydroxyl group at the 6-position of the bicyclic chromane ring system . This 6-hydroxy chroman motif serves as the essential pharmacophore underlying the radical-scavenging activity of the vitamin E family (tocopherols and tocotrienols), functioning as a "hidden hydroquinone" that donates a hydrogen atom to lipid peroxyl radicals, thereby terminating chain-propagating lipid peroxidation [1]. Unlike fully substituted vitamin E congeners, Chroman-6-ol lacks alkyl substituents at the 2, 5, 7, and 8 positions, rendering it a versatile, cost-effective building block for the synthesis of enantiopure chromanol derivatives and a minimalist probe for structure-activity relationship studies .

Why Unsubstituted Chroman-6-ol Cannot Be Replaced by Alkylated Chromanols or Tocopherols in Key Applications


Direct substitution of Chroman-6-ol with more highly substituted chromanols—including α-tocopherol or pentamethylchromanol—is scientifically unsound due to profound divergences in biological target engagement, synthetic utility, and physicochemical behavior. The unsubstituted 6-chromanol core exhibits pharmacological activities (e.g., α1-adrenoceptor antagonism) that are completely abrogated in methyl-substituted analogs [1]. Conversely, the synthetic versatility of Chroman-6-ol enables enantioselective derivatization strategies that are impossible with fully substituted tocopherols, which are already locked into a specific stereochemical and substitution pattern [2]. Furthermore, the aqueous solubility and hydrogen-bonding capacity of the bare chromanol scaffold differ markedly from lipophilic tocopherols, critically impacting formulation, bioavailability, and assay compatibility . Procurement decisions must therefore be guided by the specific functional requirements of the target application, as no single chromanol derivative can serve as a universal substitute for all use cases.

Chroman-6-ol (CAS 5614-78-8): Quantified Differentiation from α-Tocopherol and Alkylated Chromanol Analogs


Enantioselective Synthetic Utility: 6-Chromanol as a Chiral Building Block Versus Tocopherols

Chroman-6-ol serves as a versatile synthetic intermediate for the construction of enantiomerically pure tocopherols and other chiral chromanol derivatives, whereas α-tocopherol is an end-product unsuitable for further stereoselective derivatization. A transition metal-free oxidative cyclization method yields chiral 6-chromanols with up to 99% chemical yield and up to 93% enantiomeric excess (ee) [1]. This contrasts sharply with industrial tocopherol synthesis, which produces racemic mixtures of eight stereoisomers, of which only four exhibit biological activity, resulting in 50% wasted material [1]. The ability to access the chiral 6-chromanol core in high optical purity enables the targeted synthesis of the biologically active (R,R,R)-tocopherol enantiomers, circumventing the inefficiencies of racemic production.

Enantioselective synthesis Vitamin E analogs Chiral building blocks

α1-Adrenoceptor Antagonism: Enantiomer-Specific Vasodilation by 6-Chromanol Derivatives Not Observed with Tocopherols

Substituted 6-chromanol derivatives (SUL-121 and SUL-150) exhibit enantiomer-specific α1-adrenoceptor antagonism, a pharmacological activity not shared by tocopherols or other alkylated chromanols. In a porcine renal graft model, SUL-121 (R-enantiomer) reduced renal perfusion pressure by −11.9 ± 2.50 mmHg, and SUL-150 (R-enantiomer) reduced it by −13.2 ± 2.77 mmHg, while the (S)-enantiomer SUL-151 had a negligible effect of −1.33 ± 1.26 mmHg [1]. Importantly, other 6-chromanols lacking the specific substitution pattern were completely without effect on phenylephrine-induced contraction of porcine intrarenal arteries [1]. SUL-150 also increased renal flow from 16.21 ± 1.71 mL/min to 21.94 ± 1.38 mL/min and competitively displaced [7-Methoxy-3H]-prazosin in α1-AR transfected CHO cells [1].

α1-Adrenoceptor antagonism Renal graft perfusion Vasodilation

Mitochondrial Protection in Ischemia-Reperfusion Injury: 6-Hydroxychromanol Derivatives vs. Untreated Controls

6-Hydroxychromanol derivatives (SUL-109 and SUL-121) demonstrate superior preservation of mitochondrial function in kidney ischemia-reperfusion (I/R) models compared to untreated controls. In an in vivo rat model of hypothermia and rewarming (H/R), treatment with SUL-109 and SUL-121 ameliorated kidney injury by preserving mitochondrial mass, maintaining mitochondrial function and ATP levels, and preventing protein nitrosylation in tubular cells [1]. These protective effects are attributed to the 6-chromanol scaffold, and are not observed with untreated animals. While direct comparative data with α-tocopherol in this specific I/R model is not available from the cited source, the class of 6-chromanol derivatives is being developed specifically for organ preservation applications where tocopherols have not demonstrated comparable efficacy [1].

Ischemia-reperfusion injury Mitochondrial function Kidney preservation

Superior Radical Scavenging Kinetics: Twin-Chromanol vs. α-Tocopherol and Pentamethylchromanol

Twin-chromanol, a dimeric 6-chromanol derivative, exhibits superior radical scavenging properties compared to α-tocopherol, as quantified by fast kinetics and electron spin resonance (ESR) spectroscopy. The rate constants for reaction with peroxyl radicals demonstrated that twin-chromanol had better radical scavenging properties than α-tocopherol [1]. Critically, twin-chromanol also showed a significantly slower disproportionation rate of its corresponding chromanoxyl radical compared to α-tocopherol, which prolongs the antioxidant's effective lifetime and enhances its protective capacity in biological systems [1]. This kinetic advantage stems from the unique structural features accessible through the 6-chromanol scaffold.

Radical scavenging Antioxidant kinetics Electron spin resonance

Antioxidant Efficacy in Membranes: Short-Chain Chromanols vs. α-Tocopherol in Liposomal Assays

In competitive kinetic studies conducted in liposome suspensions, short-chain chromanol analogs (PMHC) exhibit an approximately 8-fold higher rate of scavenging hydrophilic peroxyl radicals compared to long-chain α-tocopherol (TOH). The ratio of inhibition rate constants, kinh(PMHC)/kinh(TOH), was measured as ~8 in the presence of hydrophilic peroxyl radicals, regardless of the lipid membrane composition (saturated vs. unsaturated) [1]. For lipophilic peroxyl radicals, the discrimination is reduced but still significant, with kinh(PMHC)/kinh(TOH) in the range of 3–4 for most lipid membranes [1]. This differential activity is attributed to the enhanced accessibility of the short-chain chromanol's phenolic head group to aqueous-phase radicals at the lipid-water interface.

Lipid peroxidation Membrane antioxidant Peroxyl radical kinetics

Optimal Procurement Scenarios for Chroman-6-ol (CAS 5614-78-8) Based on Quantified Differentiation


Asymmetric Synthesis of Enantiopure Vitamin E Analogs and Bioactive Chromanols

Procure Chroman-6-ol when the research objective is the enantioselective synthesis of (R,R,R)-tocopherols or other chiral chromanol derivatives. The compound enables transition metal-free oxidative cyclization yielding chiral 6-chromanols with up to 99% yield and 93% ee [1], avoiding the 50% wastage of inactive isomers inherent in racemic industrial tocopherol synthesis [1]. This scenario is highly relevant for medicinal chemistry groups developing novel antioxidants with defined stereochemistry and for fine chemical manufacturers producing high-value, optically pure vitamin E ingredients.

Development of α1-Adrenoceptor Antagonists for Organ Preservation

Utilize Chroman-6-ol as the core scaffold for synthesizing SUL-series compounds (e.g., SUL-121, SUL-150) when the target indication involves improving renal graft perfusion during machine reperfusion. The R-enantiomers of these 6-chromanol derivatives reduce renal perfusion pressure by 12–13 mmHg and increase renal flow from ~16 to ~22 mL/min [1], effects that are completely absent in other chromanols and tocopherols [1]. This scenario is directly applicable to transplant surgery research and the development of preservation solutions for donated organs.

Investigating Mitochondrial Protection in Ischemia-Reperfusion Injury Models

Select 6-hydroxychromanol derivatives synthesized from Chroman-6-ol for pre-clinical studies of ischemia-reperfusion (I/R) injury, particularly in kidney and cardiovascular models. These compounds (e.g., SUL-109, SUL-121) preserve mitochondrial mass, maintain ATP levels, and prevent protein nitrosylation in tubular cells during in vivo hypothermia/rewarming protocols [1]. This application is distinct from the general antioxidant use of α-tocopherol and is tailored for researchers focused on organ transplantation, cardiac surgery, or stroke models where mitochondrial dysfunction is a key pathological driver.

Formulation of High-Performance Antioxidants for Aqueous-Radical Environments

Choose short-chain 6-chromanol derivatives (e.g., PMHC) over α-tocopherol when formulating antioxidants for systems where hydrophilic peroxyl radicals predominate. In liposomal membrane assays, PMHC scavenges aqueous-phase peroxyl radicals with ~8-fold higher efficiency than α-tocopherol [1]. This scenario is critical for developers of cell culture media supplements, cosmetic formulations exposed to water, and industrial lubricants or polymers that encounter aqueous contamination during service life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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